

High-performance liquid chromatography (HPLC) protocol for Dioxacarb

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Dioxacarb*

CAS No.: *6988-21-2*

Cat. No.: *B132402*

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An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of **Dioxacarb**

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of **Dioxacarb** using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is applicable for the quantification of **Dioxacarb** in technical materials and formulated products.

Principle

Dioxacarb is separated from inert materials by reverse-phase HPLC on a C18 column. The mobile phase consists of a gradient mixture of acetonitrile and water. Quantification is achieved by comparing the peak area of **Dioxacarb** in the sample to that of a certified reference standard.

Apparatus and Reagents

- HPLC System: An HPLC system equipped with a pump capable of gradient elution, an autosampler, a column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector is required.
- Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for separation.
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Reagent grade phosphoric acid or formic acid.
- Reference Standard: **Dioxacarb** analytical standard of known purity.
- Sample Preparation: Volumetric flasks, pipettes, analytical balance, and syringe filters (0.45 µm).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of **Dioxacarb**.

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	65% A / 35% B, hold for 10 min
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	270 nm
Run Time	Approximately 10 minutes

Experimental Protocol

Preparation of Standard Solutions

- Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of **Dioxacarb** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1 - 20 µg/mL.

Preparation of Sample Solutions

- Solid Formulations: Accurately weigh a portion of the homogenized sample equivalent to about 25 mg of **Dioxacarb** into a 25 mL volumetric flask. Add approximately 20 mL of methanol and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with methanol. Filter an aliquot through a 0.45 µm syringe filter before injection.
- Liquid Formulations: Accurately weigh a portion of the sample equivalent to about 25 mg of **Dioxacarb** into a 25 mL volumetric flask. Dilute to volume with methanol and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 10 µg/mL). The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

Analysis

Inject the standard and sample solutions into the HPLC system. The sample injections should be bracketed by standard injections.

Data Presentation

The concentration of **Dioxacarb** in the sample is calculated using the following formula:

Where:

- Area_sample = Peak area of **Dioxacarb** in the sample solution
- Area_std = Average peak area of **Dioxacarb** in the bracketing standard solutions
- Conc_std = Concentration of the standard solution ($\mu\text{g/mL}$)
- Conc_sample = Concentration of the sample solution (mg/mL)
- Purity_std = Purity of the **Dioxacarb** reference standard (%)

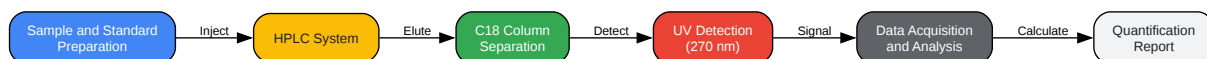
The following table summarizes typical quantitative data for this method.

Parameter	Typical Value
Retention Time (min)	~ 4.0[1]
Linearity Range ($\mu\text{g/mL}$)	0.5 - 50
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.1
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	0.3
Precision (%RSD)	< 2.0
Accuracy (% Recovery)	98 - 102

Note: The values presented in this table are representative and may vary depending on the specific instrument and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of **Dioxacarb**.



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Caption: Workflow for the HPLC analysis of **Dioxacarb**.

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References

- [1. Dioxacarb | C11H13NO4 | CID 23421 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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